REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([NH2:9])=[CH:5][CH:4]=1.[CH:10](I)([CH3:12])[CH3:11].C(N(CC)CC)C>CO>[CH:10]([NH:9][C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)([CH3:12])[CH3:11]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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COC1=CC=C(C=C1)N
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Name
|
|
Quantity
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4.1 mL
|
Type
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reactant
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Smiles
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C(C)(C)I
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Name
|
|
Quantity
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5.7 mL
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Type
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reactant
|
Smiles
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C(C)N(CC)CC
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Name
|
|
Quantity
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40 mL
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Type
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solvent
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Smiles
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CO
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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The reaction mixture is extracted with diethyl ether/water
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Type
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CUSTOM
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Details
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the organic layers are evaporated
|
Type
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CUSTOM
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Details
|
The crude product is purified by flash chromatography
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Name
|
|
Type
|
product
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Smiles
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C(C)(C)NC1=CC=C(C=C1)OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |